Menadiol diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

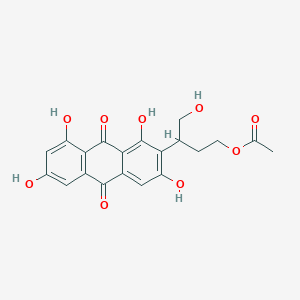

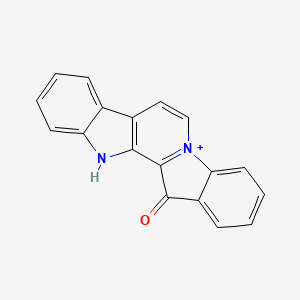

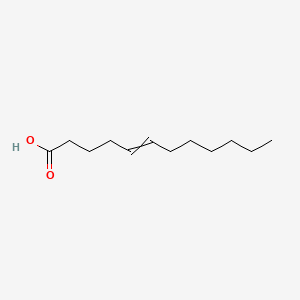

2-Methyl-1, 4-naphthalenediol bis(dihydrogen phosphate), also known as menadiol diphosphate ion or synkavite, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-Methyl-1, 4-naphthalenediol bis(dihydrogen phosphate) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-1, 4-naphthalenediol bis(dihydrogen phosphate) is primarily located in the cytoplasm.

Menadiol sodium diphosphate is a member of naphthalenes.

Wissenschaftliche Forschungsanwendungen

Histochemistry and Immunohistochemistry Applications :

- Menadiol diphosphate has been identified as a new substrate for nonspecific alkaline phosphatase. It has been shown to be stable and effective for qualitative and semiquantitative histochemistry, as well as for the immunohistochemistry of enzymes and cytoskeletal proteins. This is significant for histochemical methods involving nitro-blue tetrazolium (NBT) and other tetrazolium salts, offering a superior alternative to existing methods (Dikow, Gossrau, & Frank, 2006).

Synthesis and Preparation Methods :

- Improved methods for preparing water-soluble menadiol sodium diphosphate have been reported. This includes processes such as reduction and phosphorylation, highlighting advances in the synthesis of this compound with potential implications for its broader application (Li, 2000).

Green Chemistry and Drug Solubility :

- Menadiol diphosphate has been involved in studies exploring green chemistry approaches. For instance, its pegylation, a method used to enhance drug solubility and bioavailability, has been discussed as part of a green synthetic approach (Niemczyk & Van Arnum, 2008).

Analytical Techniques in Pharmacokinetics :

- Analytical methods for quantifying menadiol diphosphate in human plasma have been developed, utilizing techniques like liquid chromatography-tandem mass spectrometry. This is crucial for clinical pharmacokinetic studies and further research on menadiol diphosphate and its analogs (Liu, Wang, & Ding, 2014).

Metabolic Pathways and Enzymatic Reactions :

- Research has been conducted on the metabolism of menadiol diphosphate, particularly its glucuronidation, which is a detoxification process. Such studies are important for understanding the metabolic pathways and potential therapeutic applications of menadiol (Nishiyama et al., 2008).

Agricultural Applications :

- Studies have shown that exogenous application of menadiol diacetate, a derivative of menadiol diphosphate, can enhance growth and yield in plants like cucumber by mitigating lead toxicity and altering nutrient acquisition (Khaliq et al., 2021).

Electrochemical Properties :

- The redox behavior of menadiol derivatives has been investigated, providing insights into their electrochemical properties. Such studies are essential for developing new applications in materials science and electrochemistry (Munir et al., 2013).

Eigenschaften

CAS-Nummer |

84-98-0 |

|---|---|

Produktname |

Menadiol diphosphate |

Molekularformel |

C11H12O8P2 |

Molekulargewicht |

334.16 g/mol |

IUPAC-Name |

(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |

InChI |

InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17) |

InChI-Schlüssel |

JTNHOVZOOVVGHI-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |

Andere CAS-Nummern |

84-98-0 |

Verwandte CAS-Nummern |

131-13-5 (tetra-hydrochloride salt) |

Synonyme |

2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)

![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)

![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)